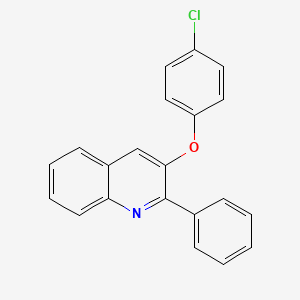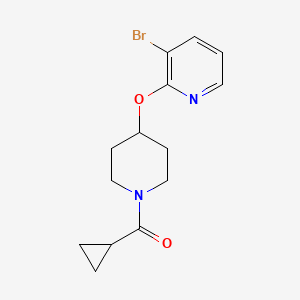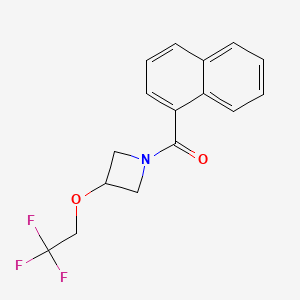
3-(4-Chlorophenoxy)-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Chlorophenoxy)-2-phenylquinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. In this case, the quinoline has a phenyl group at the 2-position and a 4-chlorophenoxy group at the 3-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline core, followed by functionalization at the 2- and 3-positions. The details of the synthesis would depend on the specific methods and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the phenyl and 4-chlorophenoxy groups attached at the 2- and 3-positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich aromatic rings and the electron-withdrawing chloro group. The phenyl and 4-chlorophenoxy groups could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro group could increase its polarity compared to a non-halogenated quinoline .科学的研究の応用
Microwave Synthesis
A study by Rivkin and Adams (2006) described the rapid synthesis of phenylquinoline derivatives, including those similar to 3-(4-Chlorophenoxy)-2-phenylquinoline, using a solvent-free microwave cyclocondensation reaction. This technique enhances the scope of such reactions and could be applicable to the synthesis of this compound (Rivkin & Adams, 2006).
Crystal Structure and Spectroscopic Studies
Fatma et al. (2017) synthesized a novel quinoline derivative and analyzed its crystal structure, spectroscopic properties, and quantum chemical characteristics. Although the specific compound differs from this compound, the methodologies used could be relevant for its analysis (Fatma et al., 2017).
Synthetic Applications
Srivastava, Neelima, and Bhaduri (1987) provided examples of synthetic applications of chloroquinolines, which may inform the synthesis and potential applications of this compound (Srivastava, Neelima, & Bhaduri, 1987).
Antioxidant and Anti-diabetic Potential
Murugavel et al. (2017) studied novel chloroquinoline derivatives, including their antioxidant activity and potential as anti-diabetic agents. While the compounds studied are not the same as this compound, the research highlights possible biological activities of similar compounds (Murugavel et al., 2017).
Preparation of Quinoline Derivatives
Sasaki, Moriyama, and Togo (2017) explored methods for obtaining various quinoline derivatives. This work could provide insight into methods for synthesizing and modifying compounds like this compound (Sasaki, Moriyama, & Togo, 2017).
Antimicrobial Activities
Patel and Shaikh (2011) synthesized quinazolinone derivatives and evaluated their antimicrobial activities. The methodologies and findings may be relevant for similar quinoline compounds (Patel & Shaikh, 2011).
Cytotoxic Evaluation
Zhao et al. (2005) described the synthesis and evaluation of phenylquinoline derivatives for their cytotoxic properties against cancer cells. This could inform research into the potential anticancer properties of this compound (Zhao et al., 2005).
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenoxy)-2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO/c22-17-10-12-18(13-11-17)24-20-14-16-8-4-5-9-19(16)23-21(20)15-6-2-1-3-7-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDKTECLQMCLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2435526.png)
![2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2435528.png)
![1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2435529.png)
![1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2435530.png)
![4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2435531.png)
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)
![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)
![3-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2435540.png)

![5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2435543.png)
![2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole](/img/structure/B2435544.png)
![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435545.png)
